molecular formula C19H25ClN10O B14140946 Hydrazinecarboximidamide, 2,2'-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride CAS No. 62580-96-5

Hydrazinecarboximidamide, 2,2'-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride

Cat. No.: B14140946
CAS No.: 62580-96-5
M. Wt: 444.9 g/mol
InChI Key: FPIKMLZWCUBRIP-NJFKTRIISA-N
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Description

Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride is a complex organic compound known for its role as an ATP-competitive inhibitor of checkpoint kinase 2 (Chk2).

Preparation Methods

The synthesis of Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride involves multiple steps. The synthetic route typically includes the reaction of hydrazinecarboximidamide with a carbonyl compound, followed by the introduction of phenyleneethylidyne groups. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions.

Scientific Research Applications

Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride involves its role as an ATP-competitive inhibitor of checkpoint kinase 2 (Chk2). By inhibiting Chk2, the compound interferes with the kinase’s ability to phosphorylate its substrates, which are involved in cell cycle regulation and DNA damage response. This inhibition can lead to the induction of autophagy and the potentiation of cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

62580-96-5

Molecular Formula

C19H25ClN10O

Molecular Weight

444.9 g/mol

IUPAC Name

1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;hydrochloride

InChI

InChI=1S/C19H24N10O.ClH/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);1H/b26-11+,27-12+;

InChI Key

FPIKMLZWCUBRIP-NJFKTRIISA-N

Isomeric SMILES

C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C.Cl

Canonical SMILES

CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C.Cl

Origin of Product

United States

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